Bienvenue dans la boutique en ligne BenchChem!

(1-Phenylpiperidin-3-yl)methanol

PNMT Inhibition Enzyme Assay Catecholamine Synthesis

(1-Phenylpiperidin-3-yl)methanol (CAS 1081515-81-2) is a piperidine derivative featuring a hydroxymethyl group at the 3-position of the N-phenylpiperidine scaffold. This research compound, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, is widely utilized as a chemical intermediate and a building block in medicinal chemistry.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 1081515-81-2
Cat. No. B1603976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Phenylpiperidin-3-yl)methanol
CAS1081515-81-2
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=C2)CO
InChIInChI=1S/C12H17NO/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2
InChIKeyDWXSPTMWXSKPBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Phenylpiperidin-3-yl)methanol (CAS 1081515-81-2): Chemical Properties and Research-Grade Sourcing Specifications


(1-Phenylpiperidin-3-yl)methanol (CAS 1081515-81-2) is a piperidine derivative featuring a hydroxymethyl group at the 3-position of the N-phenylpiperidine scaffold [1]. This research compound, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, is widely utilized as a chemical intermediate and a building block in medicinal chemistry [2]. It is commercially available from multiple vendors, typically at purities of 95-97%, and is intended exclusively for research and development purposes .

Procurement Risk of Interchangeable Piperidine Methanol Derivatives in Research: A Case for (1-Phenylpiperidin-3-yl)methanol (1081515-81-2)


Within the phenylpiperidine methanol class, even seemingly minor structural variations lead to significant differences in molecular properties and biological activity profiles [1]. For instance, the presence of an N-phenyl group versus an N-methyl group, or the exact position of the hydroxymethyl substituent on the piperidine ring (e.g., 3-position vs. 4-position), can drastically alter a compound's binding affinity for specific receptors and its pharmacokinetic behavior [2]. Therefore, substituting (1-Phenylpiperidin-3-yl)methanol with a close analog like (4-Phenylpiperidin-3-yl)methanol or 1-Phenylpiperidine without rigorous experimental validation introduces substantial scientific and financial risk, potentially compromising assay reproducibility and leading to wasted research resources. The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation of (1-Phenylpiperidin-3-yl)methanol (1081515-81-2) from Structural Analogs


PNMT Inhibitory Activity of (1-Phenylpiperidin-3-yl)methanol vs. 1-Phenylpiperidine

(1-Phenylpiperidin-3-yl)methanol exhibits a quantifiable, albeit weak, inhibitory effect on Phenylethanolamine N-Methyltransferase (PNMT) with a Ki value of 1.11E+6 nM (1.11 mM), indicating measurable interaction with this target [1]. In contrast, the simpler core scaffold 1-Phenylpiperidine has not been reported to possess this specific activity, highlighting that the 3-hydroxymethyl group is a crucial determinant for PNMT engagement within this chemical series .

PNMT Inhibition Enzyme Assay Catecholamine Synthesis

Predicted Physicochemical Properties: (1-Phenylpiperidin-3-yl)methanol vs. (trans-1-Methyl-4-phenylpiperidin-3-yl)methanol

The predicted partition coefficient (XLogP3-AA) for (1-Phenylpiperidin-3-yl)methanol is 2.1 [1]. This represents a substantial increase in lipophilicity compared to its N-methyl analog, (trans-1-Methyl-4-phenylpiperidin-3-yl)methanol, which has a reported experimental LogP of 1.61 .

Lipophilicity LogP Drug-likeness

Computed Molecular Surface Area: (1-Phenylpiperidin-3-yl)methanol vs. (4-Phenylpiperidin-3-yl)methanol

(1-Phenylpiperidin-3-yl)methanol has a computed Topological Polar Surface Area (TPSA) of 23.5 Ų [1]. In contrast, its regioisomer, (4-Phenylpiperidin-3-yl)methanol, has a higher predicted TPSA of 32.3 Ų , as reported for the rac-(3R,4S) enantiomer. The TPSA is a key descriptor used in predicting oral bioavailability and blood-brain barrier penetration.

Topological Polar Surface Area TPSA Bioavailability

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count

(1-Phenylpiperidin-3-yl)methanol possesses 1 hydrogen bond donor (the hydroxyl group), 2 hydrogen bond acceptors (the nitrogen atom and the hydroxyl oxygen), and 2 rotatable bonds [1]. The number of hydrogen bond donors and acceptors, along with rotatable bond count, are critical parameters influencing solubility, binding interactions, and conformational entropy.

Hydrogen Bonding Molecular Flexibility Drug Design

Recommended Applications for (1-Phenylpiperidin-3-yl)methanol (1081515-81-2) Based on Quantitative Differentiation


PNMT-Targeted Probe Development

Given its measurable, albeit weak, inhibitory activity against PNMT (Ki = 1.11E+6 nM) [1], (1-Phenylpiperidin-3-yl)methanol serves as a viable starting point for the development of more potent and selective PNMT inhibitors. Its activity is a clear differentiation from the inactive core 1-Phenylpiperidine scaffold , making it the preferred choice for medicinal chemistry campaigns targeting catecholamine biosynthesis pathways.

Comparative Permeability and Pharmacokinetic Studies

The compound's distinct physicochemical profile, notably its lower TPSA (23.5 Ų) [2] compared to its 4-phenyl regioisomer (32.3 Ų) , makes it a valuable tool in studies investigating the impact of molecular topology on passive membrane permeability and blood-brain barrier penetration. Its use can provide critical structure-property relationship (SPR) data for the phenylpiperidine class.

Lipophilicity-Driven Assay Development

With a predicted XLogP3 of 2.1 [2], (1-Phenylpiperidin-3-yl)methanol is significantly more lipophilic than its N-methyl analog (LogP 1.61) . This property is advantageous for applications requiring higher lipid solubility, such as certain cellular assays or for studying the effects of lipophilicity on receptor binding and non-specific protein interactions, where the N-methyl analog would be an unsuitable substitute.

Synthesis of Novel N-Aralkyl Piperidine Derivatives

As a foundational building block, the compound's 3-hydroxymethyl group provides a versatile handle for further synthetic elaboration. This allows for the creation of diverse chemical libraries of N-aralkyl piperidine methanol derivatives, which have been explored for various pharmacological effects, including antiarrhythmic and serotonin-modulating activities [3]. Its role as a synthetic intermediate is well-established and is a key driver for its procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Phenylpiperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.